Pantethine (CAS 16816-67-4) is a dimeric derivative of pantothenic acid (Vitamin B5), consisting of two pantetheine molecules linked by a disulfide bridge. In industrial, nutraceutical, and clinical applications, it serves as a highly bioavailable and stable precursor to Coenzyme A (CoA) and acyl carrier proteins. Unlike standard vitamin B5, pantethine delivers both the pantothenate moiety and a critical cysteamine group, enabling it to directly modulate lipid metabolism and bypass upstream enzymatic bottlenecks in CoA biosynthesis[1]. It is typically supplied as a glassy, colorless to light-yellow substance that is freely soluble in water, making it highly processable for both aqueous and solid formulations [2].
Substituting pantethine with standard pantothenic acid (Vitamin B5) fundamentally alters the biochemical outcome, as pantothenic acid lacks the cysteamine moiety required for lipid-lowering activity and cannot bypass the rate-limiting pantothenate kinase (PanK) enzyme [1]. Attempting to use the monomeric intermediate, pantetheine, introduces severe processability issues, as its free thiol group is highly reactive and rapidly oxidizes during storage and formulation[2]. Similarly, procuring intact Coenzyme A for in vivo or oral applications fails due to its high negative charge and poor membrane permeability, rendering pantethine the strict requisite for stable, orally bioavailable CoA restoration [3].
In canonical Coenzyme A (CoA) biosynthesis, pantothenic acid must be phosphorylated by pantothenate kinase (PanK), which serves as a strict rate-limiting bottleneck and is subject to feedback inhibition. Pantethine circumvents this step entirely. In PanK-deficient or bottlenecked models, pantethine acts as a direct salvage pathway precursor, restoring cellular CoA levels and rescuing mitochondrial function, whereas equivalent dosing of pantothenic acid fails to overcome the enzymatic block [1].
| Evidence Dimension | CoA biosynthesis under PanK impairment |
| Target Compound Data | Pantethine successfully restores intracellular CoA levels and rescues mitochondrial phenotype. |
| Comparator Or Baseline | Pantothenic acid (0% restoration due to PanK bottleneck). |
| Quantified Difference | Complete bypass of the rate-limiting step vs. absolute pathway block. |
| Conditions | PanK-deficient disease models (e.g., PKAN models). |
For procurement in metabolic research or specialized supplement formulation, pantethine is strictly required when the goal is to bypass mitochondrial bottlenecks that render standard vitamin B5 ineffective.
Pantethine is the stable disulfide dimer of the highly reactive thiol pantetheine. While pantetheine is the direct metabolic intermediate, its free sulfhydryl group makes it highly unstable in aerobic environments and standard formulations, rapidly oxidizing to form mixed disulfides. Pantethine's disulfide bridge protects the molecule during storage and processing, allowing it to be formulated as a stable aqueous or solid preparation while still delivering two equivalents of pantetheine upon enzymatic reduction in vivo [1].
| Evidence Dimension | Chemical stability and shelf-life in aerobic formulation |
| Target Compound Data | Pantethine maintains >90% structural integrity in standard aerobic aqueous formulations. |
| Comparator Or Baseline | Pantetheine (monomeric thiol undergoes rapid spontaneous oxidation, losing free thiol status). |
| Quantified Difference | Stable disulfide formulation vs. uncontrolled oxidation. |
| Conditions | Standard aerobic storage and aqueous formulation. |
Buyers must select pantethine over pantetheine to ensure batch-to-batch reproducibility and shelf stability in nutritional or pharmaceutical manufacturing.
Unlike pantothenic acid, pantethine is hydrolyzed in vivo to yield cysteamine, a potent modulator of lipid metabolism. Clinical and in vitro data demonstrate that pantethine (and its cysteamine metabolite) directly inhibits acetyl-CoA carboxylase and HMG-CoA reductase. At oral doses of 600–900 mg/day, pantethine reduces LDL cholesterol by 15–20% and triglycerides by ~16.5%. In contrast, pantothenic acid lacks the cysteamine moiety and exhibits zero significant lipid-lowering efficacy [1].
| Evidence Dimension | Reduction in LDL cholesterol and triglycerides |
| Target Compound Data | 15–20% reduction in LDL-C and ~16.5% reduction in triglycerides (at 600-900 mg/day). |
| Comparator Or Baseline | Pantothenic acid (0% reduction in lipid parameters). |
| Quantified Difference | Clinically significant lipid reduction vs. no effect. |
| Conditions | Human clinical trials (hyperlipidemic subjects, 16-week oral administration). |
Formulators targeting cardiovascular and lipid-lowering endpoints must procure pantethine, as standard pantothenic acid cannot deliver the required cysteamine moiety.
While the ultimate metabolic goal of supplementation is often to raise Coenzyme A (CoA) levels, intact CoA is a large, highly charged molecule containing multiple phosphate groups, resulting in extremely poor membrane permeability and oral bioavailability. Pantethine is an uncharged, highly membrane-permeable precursor that is readily absorbed (~80% hydrolyzed/absorbed at the intestinal wall) and intracellularly converted to CoA. This makes pantethine a highly effective choice for systemic delivery compared to intact CoA [1].
| Evidence Dimension | Cellular membrane permeability and oral absorption |
| Target Compound Data | Pantethine (uncharged, highly permeable, high oral bioavailability). |
| Comparator Or Baseline | Intact Coenzyme A (highly negatively charged, ~0% intact cellular uptake in vivo). |
| Quantified Difference | High systemic bioavailability vs. negligible intact uptake. |
| Conditions | Oral administration and cellular uptake models. |
For systemic CoA elevation, pantethine is the superior procurement choice over intact CoA, which is generally restricted to in vitro enzymatic assays or requires complex delivery vectors.
Directly leveraging its ability to deliver cysteamine and inhibit HMG-CoA reductase, pantethine is the required active ingredient for non-statin cardiovascular supplements targeting LDL and triglyceride reduction, a function standard vitamin B5 cannot fulfill [1].
Due to its ability to bypass the PanK regulatory bottleneck, pantethine is the standard precursor used in cellular and animal models of Pantothenate Kinase-Associated Neurodegeneration (PKAN) to restore intracellular CoA levels and rescue mitochondrial function [2].
For pharmaceutical and dietary applications requiring systemic CoA elevation, pantethine is selected over intact CoA due to its superior membrane permeability and over pantetheine due to its oxidative stability during manufacturing and storage [3].
Environmental Hazard